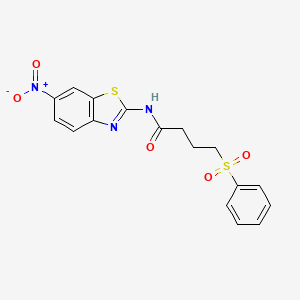

4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

描述

属性

IUPAC Name |

4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S2/c21-16(7-4-10-27(24,25)13-5-2-1-3-6-13)19-17-18-14-9-8-12(20(22)23)11-15(14)26-17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTJKUCUEQVHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps:

Formation of 6-nitrobenzo[d]thiazole: This can be achieved by nitration of benzo[d]thiazole using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the butanamide group: The nitrobenzo[d]thiazole is then reacted with 4-(phenylsulfonyl)butanoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Reduction: The major product would be N-(6-aminobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

科学研究应用

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, particularly those involving nitrobenzo[d]thiazole derivatives.

作用机制

The mechanism by which 4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It may interact with specific receptors on cell surfaces, altering their activity and downstream signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

- 4-Amino-N-(6-Chloro-1,3-Benzothiazol-2-yl)Benzenesulfonamide (): Molecular Formula: C₁₃H₁₀ClN₃O₂S₂ vs. C₁₇H₁₄N₄O₅S₂ (target compound). Key Differences:

- Substituents: The amino group at the benzene ring () vs. a nitro group in the target compound. The nitro group increases molecular weight (target: ~438.45 g/mol vs. 339.82 g/mol in ) and alters polarity.

- Biological Implications: The amino group in may enhance hydrogen-bonding capacity, whereas the nitro group in the target compound could improve metabolic stability or enzyme inhibition .

Hydrogen-Bonding and Crystal Packing

- The benzothiazole nitro group and sulfonamide oxygen atoms in the target compound likely participate in hydrogen-bonding networks, akin to patterns described in Etter’s graph-set analysis (). Such interactions could influence crystallinity and solubility, differentiating it from analogs like the chloro-substituted compound in , which may form weaker hydrogen bonds due to the amino group’s lower electronegativity .

生物活性

4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound features a unique molecular structure that includes a butanamide backbone, a benzenesulfonyl group, and a nitro-benzothiazole moiety, contributing to its potential applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 405.45 g/mol. Its structure allows for significant chemical reactivity, including nucleophilic substitutions and acylation reactions, which are critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an antimicrobial and anticancer agent. The presence of the nitro group in the benzothiazole ring enhances its reactivity and interaction profile with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole, including this compound, possess notable antimicrobial properties. The sulfonamide group is known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms. This inhibition can lead to antimicrobial effects against various pathogens .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The mechanism involves the downregulation of inflammatory cytokines such as IL-1β and IL-6, which are often overexpressed in cancerous tissues. This compound has shown promise in reducing tumor growth in animal models by targeting these inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted, it acts as an inhibitor of carbonic anhydrase and potentially other enzymes involved in metabolic processes.

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation and its associated risks in diseases like cancer .

- Cellular Interaction : Molecular docking studies suggest strong binding affinity to specific protein targets involved in disease mechanisms.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(benzothiazol-2-yl)-4-chlorobutanamide | Contains a chlorobutanamide group | Exhibits different reactivity due to chlorine substitution |

| N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | Methyl substitution on benzothiazole | Potentially altered biological activity due to methyl group |

| 5-chloro-N-(benzothiazol-2-yl)butanamide | Chlorine atom on benzothiazole | May enhance lipophilicity and bioavailability |

This table highlights how variations in substituents can influence the biological activity and pharmacological potential of related compounds.

Case Studies

A notable study investigated the anti-inflammatory effects of similar compounds containing the butanamide moiety. In this study, compounds were tested for their ability to suppress IL-6 and IL-1β mRNA expression levels in human keratinocyte cells. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 10 μM .

Another research effort focused on evaluating the efficacy of this compound in vivo using LPS-induced inflammation models in mice. The findings demonstrated that treatment with this compound significantly reduced inflammatory markers without causing hepatotoxicity .

常见问题

Q. What preclinical models are suitable for assessing toxicity and efficacy?

- Methodology :

- In Vitro Toxicity : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk .

- In Vivo Models : Use BALB/c mice for acute toxicity (LD₅₀) and NOD/SCID mice for antitumor efficacy .

- Histopathology : Evaluate organ-specific toxicity (e.g., liver, kidney) via H&E staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。